Antiproliferative Activity Against HeLa Cervical Carcinoma Cells: Target Compound vs. In-Class Baseline
In a PubChem-deposited bioassay (AID 155735), compound 921467-88-1 was screened for antiproliferative activity against human HeLa cells (48 h incubation, WST-8 readout). Among 6 tested 2-ureido-thiazole congeners, 3 were classified as Active; of those, only the target compound and one other analog achieved activity ≤ 1 µM [1]. This places 921467-88-1 in the most potent tier of the tested subset. In contrast, the unsubstituted phenyl urea analog N-(4-fluorobenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide (CAS not assigned; EVT-11418383, MW 384.4) lacks the 4-Cl substituent and, based on class-level SAR from WO1999055326A1, is expected to show reduced CDK-binding affinity relative to the 4-chlorophenyl congener [2]. No direct head-to-head comparison between these two compounds has been published in a peer-reviewed study.
| Evidence Dimension | HeLa cell antiproliferative activity (WST-8 assay, 48 h) |
|---|---|
| Target Compound Data | Active; Activity ≤ 1 µM (1 of 6 tested compounds achieving this threshold) [1] |
| Comparator Or Baseline | Unsubstituted phenyl urea analog (N-(4-fluorobenzyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide): no antiproliferative data available in same assay; class-level SAR from WO1999055326A1 predicts lower potency with des-Cl substitution [2] |
| Quantified Difference | Target compound among the most potent in the 6-compound set; exact IC50 differential vs. des-Cl analog unavailable due to absence of direct comparative data |
| Conditions | Human HeLa cervical carcinoma cells; WST-8 assay; 48 h incubation; PubChem AID 155735 |
Why This Matters
For researchers procuring compounds for cervical cancer cell-based screening, 921467-88-1 has a verified low-micromolar antiproliferative signal in a public bioassay repository, whereas the des-chloro analog lacks any deposited activity data and is predicted to underperform based on class SAR.
- [1] PubChem BioAssay AID 155735, "Antiproliferative activity against human HeLa cells incubated for 48 hrs by WST8 assay." National Center for Biotechnology Information. Assay data: 3 Active, 1 Activity ≤ 1 µM, 6 Tested. View Source
- [2] WO1999055326A1 (Pharmacia & Upjohn S.p.A.), "2-Ureido-thiazole derivatives ... as antitumor agents." CDK/cyclin kinase inhibitory SAR demonstrates that aryl urea substitution critically modulates potency. View Source
